molecular formula C14H17FN2O4S B2463813 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride CAS No. 2411256-43-2

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride

Cat. No. B2463813
CAS RN: 2411256-43-2
M. Wt: 328.36
InChI Key: LWOQAIBFHUEERU-UHFFFAOYSA-N
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Description

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride, also known as BOS-102, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. BOS-102 belongs to the class of spirocyclic sulfonamides and has been found to exhibit promising activity against various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells and facilitates their survival and proliferation. Inhibition of CAIX by 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride leads to a decrease in the pH of cancer cells, which in turn inhibits their growth and proliferation. 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has also been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and survival of cancer cells. In addition, 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride exhibits potent activity against cancer cells and inflammatory disorders, making it an attractive candidate for further development as a therapeutic agent. However, 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has a relatively short half-life, which may limit its efficacy in vivo. Furthermore, the toxicity profile of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride is not well understood, and further studies are needed to evaluate its safety in vivo.

Future Directions

There are several future directions for the development of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride. One direction is to optimize the synthesis method to improve the yield and purity of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride. Another direction is to evaluate the efficacy of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride in vivo using animal models of cancer and inflammatory disorders. Furthermore, the safety profile of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride needs to be evaluated in preclinical studies before it can be considered for clinical trials. Finally, the potential of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride as a drug delivery system needs to be explored further, as it may have applications beyond its current therapeutic uses.

Synthesis Methods

The synthesis of 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl isocyanate, followed by the reaction with 2,2,2-trifluoroethylsulfonyl fluoride. The reaction yields 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride as a white solid with a purity of over 99%.

Scientific Research Applications

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c15-22(19,20)17-7-6-14(11-17)10-16(13(18)9-21-14)8-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOQAIBFHUEERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CN(C(=O)CO2)CC3=CC=CC=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride

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